molecular formula C8H14O2S B2529521 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one CAS No. 1909317-52-7

1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one

Cat. No.: B2529521
CAS No.: 1909317-52-7
M. Wt: 174.26
InChI Key: UFAPLDYPSGXKSZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one involves several steps. One common synthetic route includes the reaction of 1-hydroxycyclobutane with ethyl mercaptan under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethanoyl chloride to yield the final product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone moiety is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with lithium aluminum hydride may produce alcohols.

Scientific Research Applications

1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group and the sulfanyl group play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    1-{[2-(1-Hydroxycyclopropyl)ethyl]sulfanyl}ethan-1-one: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.

    1-{[2-(1-Hydroxycyclopentyl)ethyl]sulfanyl}ethan-1-one: The presence of a cyclopentyl group may affect the compound’s stability and reactivity.

    1-{[2-(1-Hydroxycyclohexyl)ethyl]sulfanyl}ethan-1-one: The larger cyclohexyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

S-[2-(1-hydroxycyclobutyl)ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(9)11-6-5-8(10)3-2-4-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPLDYPSGXKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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